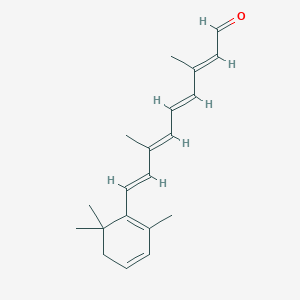
3-Dehydroretinal
Übersicht
Beschreibung
3-Dehydroretinal, also known as 3,4-Didehydroretinal, is a derivative metabolite of retinal . It belongs to the group of vitamin A2 as a retinaldehyde form, besides the endogenously present 3,4-dehydroretinol and 3,4-dehydroretinoic acid .
Synthesis Analysis
The synthesis of this compound has been achieved by the oxidation of vitamin A2 . Further studies on the synthesis of this compound and its stereoisomers have been conducted .
Molecular Structure Analysis
The molecular formula of this compound is C20H26O . The average mass is 282.420 Da and the monoisotopic mass is 282.198364 Da .
Chemical Reactions Analysis
This compound is involved in the photoreaction dynamics of red-shifted analogue pigments of the proton pump proteorhodopsin . The A2 analogue photoisomerizes in 1.4, 3.0, and/or 13 ps upon 510 nm light illumination .
Physical And Chemical Properties Analysis
This compound appears as orange-red prisms from pentane . It has a melting point of 77-78°C . The UV max (ethanol) is 401 nm (E1%1cm 1470) .
Wissenschaftliche Forschungsanwendungen
Chromophor des Sehfarbstoffs bei Wassertieren
3-Dehydroretinal dient als Chromophor für Sehfarbstoffe bei Wassertieren und ermöglicht es ihnen, die Absorptionsmaxima zu verschieben. Diese Anpassung ist entscheidend für das Sehen in Unterwasserumgebungen, in denen sich die Lichtverhältnisse deutlich von denen an Land unterscheiden .
Koexistenz mit Retinal in Süßwasserkrebsen
In Süßwasserkrebsen wurde this compound neben Retinal (Vitamin A1-Aldehyd) gefunden. Das Vorhandensein beider Verbindungen deutet auf ein komplexes Sehsystem hin, das möglicherweise Vorteile in ihren spezifischen Lebensräumen bietet .
Rotverschiebung von Sehfarbstoffen bei Landwirbeltieren
Einige Landwirbeltiere nutzen Sehfarbstoffe auf Vitamin A2-Basis, die zu den am stärksten rotverschobenen Sehfarbstoffen gehören. Diese Anpassung könnte für Arten von Vorteil sein, die spezielle Sehfähigkeiten benötigen .
Studien zur Photoreaktionsdynamik
Forschungen zur Photoreaktionsdynamik von rotverschobenen Retinalanalogen, einschließlich derer, die mit this compound verwandt sind, liefern Einblicke in die grundlegenden Prozesse des Sehens auf molekularer Ebene .
Wirkmechanismus
Target of Action
3-Dehydroretinal, also known as Dehydroretinaldehyde, is a derivative metabolite of retinal . It primarily targets opsins, a group of light-sensitive proteins found in photoreceptor cells . Opsins play a crucial role in the visual system, where they interact with the chromophore to absorb light and propagate the visual response .
Mode of Action
This compound covalently binds to opsins via a Schiff base between the terminal carbon in the polyene chain and the ε-amino group of one of the lysines in the protein . This interaction is key to the appearance of color upon pigment formation . In the lamprey pineal organ, for example, parietopsin with 11-cis this compound has an absorption maximum at 570 nm, which is in approximate agreement with the wavelength (~560 nm) that produces the maximum rate of neural firing in pineal ganglion cells exposed to visible light .
Biochemical Pathways
The biochemical pathways involving this compound are part of the visual cycle. The only action of light on the pigment is to photoisomerize the 11-cis chromophore to its all-trans conformation, which then leaves the protein in a series of dark reactions . As a result of this process, the pigments lose their color since retinal isomers absorb in the ultraviolet (ca 370 nm) .
Pharmacokinetics
It is known that the compound is a derivative metabolite of retinal , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of retinal.
Result of Action
The result of this compound’s action is the generation of color opponency in the pineal ganglion cells . This is achieved through a “two-cell system” in which parietopsin and parapinopsin, expressed separately in two different types of photoreceptor cells, contribute to the generation of color opponency .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound’s efficacy and stability are likely to be affected by the intensity and wavelength of light, given its role in the visual system
Biochemische Analyse
Biochemical Properties
3-Dehydroretinal plays a significant role in biochemical reactions. It is involved in the synthesis of 5,6-monoepoxy-3-dehydroretinal from 3-dehydroretinyl acetate . When fed to vitamin A-deficient rats, 5,6-monoepoxy-3-dehydroretinal is converted into 5,6-monoepoxy-3-dehydrovitamin A and stored in the liver . The rat possesses the necessary enzymes for the reduction and oxidation of 5,6-monoepoxy-3-dehydroretinal to the corresponding alcohol and acid respectively .
Cellular Effects
This compound influences various types of cells and cellular processes. For instance, it is a key component of the visual pigment in the photoreceptor cells of many species . The light-induced isomerization of 11-cis to all-trans retinal triggers a conformational change that activates signaling via G-proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. Upon absorption of a photon by the chromophore of the visual systems, the 11-cis-retinal photoisomerizes to all-trans-retinal . This change in shape of the chromophore is transmitted to the opsin, causing it to change its conformation and interact with a G protein downstream in a signal transduction pathway .
Temporal Effects in Laboratory Settings
It is known that the biological potency of the epoxy-3-dehydroretinal by the rat-growth assay was 1.07% of that of vitamin A .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when fed to vitamin A-deficient rats, 5,6-monoepoxy-3-dehydroretinal was converted into 5,6-monoepoxy-3-dehydrovitamin A and stored in the liver . The specific threshold effects and any toxic or adverse effects at high doses are yet to be fully studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. Reductive metabolic pathways from 3-dehydroretinol to retinol and from this compound to retinal have been discovered . These pathways indicate that this compound interacts with various enzymes and cofactors.
Transport and Distribution
It is known that this compound is a key component of the visual pigment in the photoreceptor cells of many species .
Subcellular Localization
The subcellular localization of this compound is primarily in the photoreceptor cells of many species . It is synthesized in the inner segment of rod photoreceptor cells before vectorial transport to disk membranes in the rod outer segment photosensory cilia .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVWXUULMZJKD-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878517 | |
| Record name | 3-Dehydroretinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vitamin A2 aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
472-87-7 | |
| Record name | Dehydroretinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dehydroretinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dehydroretinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroretinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEHYDRORETINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV8T003XO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vitamin A2 aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77 - 78 °C | |
| Record name | Vitamin A2 aldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-dehydroretinal?
A1: this compound, also known as vitamin A2 aldehyde, has a molecular formula of C20H26O and a molecular weight of 282.43 g/mol.
Q2: How does the structure of this compound differ from retinal (retinaldehyde)?
A2: this compound possesses an additional double bond in the ring structure compared to retinal, specifically between carbons 3 and 4. This structural difference leads to a shift in its absorption spectrum towards longer wavelengths. []
Q3: What are the spectroscopic properties of this compound?
A3: this compound exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. Its absorption maximum (λmax) typically lies between 350 nm and 500 nm, depending on factors such as the solvent and its interaction with proteins like opsin. [, , ]
Q4: How does the absorption spectrum of this compound compare to that of retinal?
A4: The presence of the additional double bond in this compound causes its absorption spectrum to be red-shifted compared to retinal. This means it absorbs light at longer wavelengths, enabling organisms to see further into the red end of the spectrum. [, , ]
Q5: What is the role of this compound in vision?
A5: this compound, like retinal, acts as a chromophore in visual pigments. It forms a Schiff base linkage with a lysine residue in the opsin protein, forming a light-sensitive molecule. [, , ]
Q6: What is porphyropsin, and how is it related to this compound?
A6: Porphyropsin is a visual pigment found predominantly in freshwater fish and some crustaceans. It is formed when this compound binds to opsin. [, , ]
Q7: How does the spectral sensitivity of porphyropsin differ from rhodopsin?
A7: Porphyropsin, containing this compound, has an absorption maximum at a longer wavelength compared to rhodopsin, which contains retinal. This difference allows organisms with porphyropsin to have greater sensitivity to light in the yellow-green region of the spectrum. [, , ]
Q8: Do all crayfish have porphyropsin in their eyes?
A8: Not necessarily. Studies have shown that the ratio of rhodopsin to porphyropsin can vary significantly between individual crayfish and even within different ommatidia of the same eye. This suggests a complex regulation of retinoid metabolism at the individual ommatidium level. []
Q9: Can this compound replace retinal in other visual pigments?
A9: Yes, research has shown that this compound can substitute retinal in some visual pigments. For example, in squid retinochrome, both retinal and this compound can act as chromophores, indicating a degree of flexibility in the chromophore binding site. []
Q10: Does the conformation of this compound change upon binding to opsin?
A11: Yes, Resonance Raman spectroscopy studies on bacteriorhodopsin analogues suggest that the conformation of the this compound chromophore, specifically the Schiff base region, differs between the unphotolysed state (BR570) and the 13-cis component (BR548). This indicates that interactions with the protein environment influence chromophore conformation. []
Q11: Can modifications to the this compound structure alter the spectral sensitivity of visual pigments?
A12: Yes, studies using modified this compound analogues have demonstrated that structural changes can significantly impact spectral sensitivity. For instance, incorporating a 3-methoxy group and a fluorine atom at position 14 led to the creation of a red-shifted visual pigment analogue with an absorption maximum at 720 nm. []
Q12: How is this compound produced in organisms?
A13: this compound is synthesized from vitamin A2 (3-dehydroretinol), which itself is either obtained from the diet or converted from vitamin A1 (retinol) through enzymatic modifications. [, ]
Q13: What factors influence the ratio of this compound to retinal in an organism?
A13: Several factors can influence this ratio, including:
- Diet: Availability of dietary precursors like vitamin A1 and A2. []
- Species: Inherent metabolic capabilities of different species. []
- Environment: Adaptations to specific light environments. Freshwater species often have higher this compound levels, maximizing sensitivity to light prevalent in their habitat. [, ]
- Season: Seasonal variations in light conditions can trigger shifts in the ratio, as observed in crayfish. []
Q14: Can this compound be metabolized into other compounds?
A14: Yes, similar to retinal, this compound can be metabolized into various forms, including:
- Reduction to 3-dehydroretinol: This reaction is crucial for the storage and transport of vitamin A2. []
- Oxidation to 3-dehydroretinoic acid: This pathway plays a role in regulating gene expression and cell differentiation. []
Q15: What methods are commonly used to identify and quantify this compound?
A15: Various analytical techniques are employed, including:
- High-performance liquid chromatography (HPLC): This versatile method separates and quantifies different retinoids, including this compound isomers, with high sensitivity and resolution. [, , , , , ]
- UV-Vis spectrophotometry: This technique measures the absorbance of light at specific wavelengths, providing information about the chromophore composition and concentration in samples. [, , ]
- Resonance Raman spectroscopy: This technique selectively probes the vibrational modes of the chromophore, offering valuable insights into its conformation and interactions with the protein environment. [, , ]
Q16: What are some potential applications of this compound research?
A16: Research on this compound and its derivatives holds promise for various applications, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



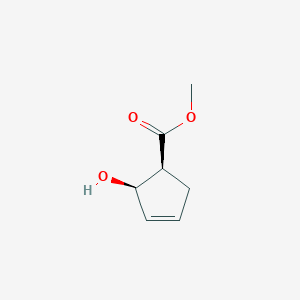
![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
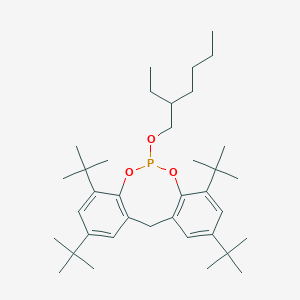
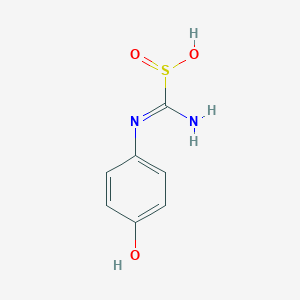

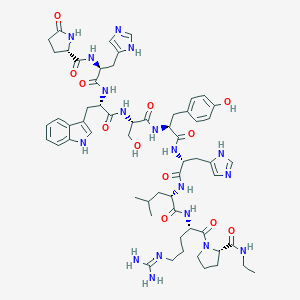
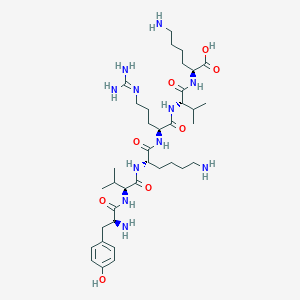
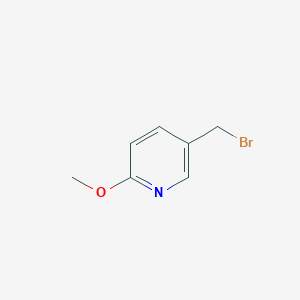
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
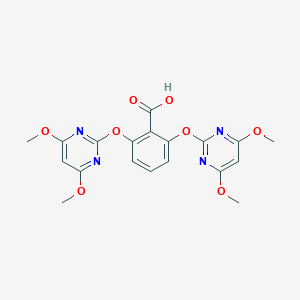

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)